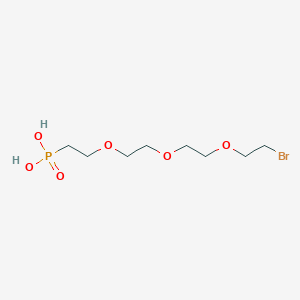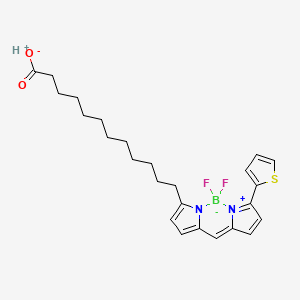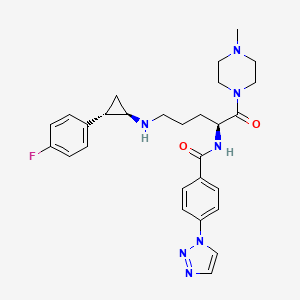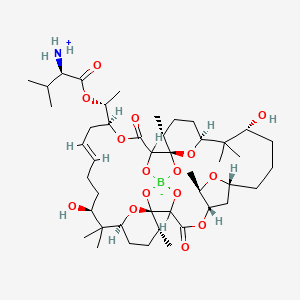
Bromo-PEG3-phosphonic acid
Vue d'ensemble
Description
Bromo-PEG3-phosphonic acid is a PEG linker with bromine and phosphonic acid moieties . The bromine is a good leaving group, and the hydrophilic PEG chain increases compound solubility in aqueous media . It is reagent grade and is used for research purposes .
Molecular Structure Analysis
The molecular formula of Bromo-PEG3-phosphonic acid is C8H18BrO6P . It has a molecular weight of 321.1 g/mol .Physical And Chemical Properties Analysis
Bromo-PEG3-phosphonic acid has a molecular weight of 321.1 g/mol and a molecular formula of C8H18BrO6P . It is a PEG linker with bromine and phosphonic acid moieties . The compound is stored at -20°C .Applications De Recherche Scientifique
Bromo-PEG3-phosphonic acid is a biochemical used in proteomics research . It has a molecular formula of C8H18BrO6P and a molecular weight of 321.10 . This compound is typically used for research purposes and is not intended for diagnostic or therapeutic use .
-
Bioconjugation Bromo-PEG3-phosphonic acid can be used as a non-cleavable linker for bioconjugation . This involves attaching a biomolecule to another molecule to create a bioconjugate, which can be used in various biological applications. The bromine atom in Bromo-PEG3-phosphonic acid acts as a good leaving group, making it suitable for this purpose .
-
Drug Delivery As mentioned earlier, Bromo-PEG3-phosphonic acid can be used in drug delivery systems . The hydrophilic PEG chain increases compound solubility in aqueous media, which can enhance the delivery of therapeutic agents .
-
Proteomics Research Bromo-PEG3-phosphonic acid is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, and Bromo-PEG3-phosphonic acid can be used in various experimental procedures in this field .
-
Bioconjugation Bromo-PEG3-phosphonic acid can be used as a non-cleavable linker for bioconjugation . This involves attaching a biomolecule to another molecule to create a bioconjugate, which can be used in various biological applications. The bromine atom in Bromo-PEG3-phosphonic acid acts as a good leaving group, making it suitable for this purpose .
-
Drug Delivery As mentioned earlier, Bromo-PEG3-phosphonic acid can be used in drug delivery systems . The hydrophilic PEG chain increases compound solubility in aqueous media, which can enhance the delivery of therapeutic agents .
-
Proteomics Research Bromo-PEG3-phosphonic acid is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, and Bromo-PEG3-phosphonic acid can be used in various experimental procedures in this field .
Propriétés
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXKXDTCPHJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-phosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)


![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
![6-Amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B606333.png)
![5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B606334.png)